4-(1-Aminoethyl)-1-methyl-1H-indazole

Catalog No.
S12546741
CAS No.
1120214-87-0
M.F
C10H13N3
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Aminoethyl)-1-methyl-1H-indazole

CAS Number

1120214-87-0

Product Name

4-(1-Aminoethyl)-1-methyl-1H-indazole

IUPAC Name

1-(1-methylindazol-4-yl)ethanamine

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C10H13N3/c1-7(11)8-4-3-5-10-9(8)6-12-13(10)2/h3-7H,11H2,1-2H3

InChI Key

CRBQSTNFFQGRTO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=NN(C2=CC=C1)C)N

4-(1-Aminoethyl)-1-methyl-1H-indazole is a derivative of indazole, characterized by the presence of an aminoethyl group at the 4-position and a methyl group at the 1-position of the indazole ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The indazole structure itself is a bicyclic compound consisting of a five-membered pyrazole ring fused to a six-membered benzene ring, making it a member of the broader class of heterocyclic compounds.

The chemical reactivity of 4-(1-Aminoethyl)-1-methyl-1H-indazole can be attributed to its functional groups. Notably, the amino group can participate in various reactions, such as:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amino group can be acylated to form amides.
  • Reactions with Carbonyl Compounds: The compound can undergo condensation reactions with aldehydes or ketones.

These reactions are essential for synthesizing more complex derivatives and exploring the compound's pharmacological potential.

Research indicates that derivatives of indazole, including 4-(1-Aminoethyl)-1-methyl-1H-indazole, exhibit various biological activities:

  • Antimicrobial Properties: Some studies have shown that indazole derivatives possess antibacterial and antifungal activities, making them candidates for pharmaceutical development .
  • Cytotoxic Effects: Certain compounds within this class have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • CNS Activity: Indazoles have been investigated for their neuropharmacological properties, indicating possible use in treating central nervous system disorders.

The synthesis of 4-(1-Aminoethyl)-1-methyl-1H-indazole can be achieved through several methods:

  • Diazotization and Cyclization: Starting from o-toluidine or similar precursors, diazotization followed by cyclization can yield indazole derivatives.
  • Hydrazine Derivatives: Reaction of hydrazine with appropriate carbonyl compounds can lead to the formation of indazoles through cyclization.
  • Functional Group Modifications: Existing indazole derivatives can be modified through amination or alkylation to introduce the aminoethyl group.

These methods highlight the versatility in synthesizing indazole derivatives tailored for specific biological activities.

4-(1-Aminoethyl)-1-methyl-1H-indazole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antibacterial or anticancer agents.
  • Chemical Reagents: It can be utilized in organic synthesis as an intermediate for producing more complex molecules.
  • Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving 4-(1-Aminoethyl)-1-methyl-1H-indazole focus on its binding affinity with biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes (e.g., cytochrome P450 enzymes) are crucial for understanding its metabolic pathways and potential side effects .
  • Receptor Binding: Studies assessing its interaction with neurotransmitter receptors could elucidate its effects on the central nervous system.

Understanding these interactions is vital for evaluating the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with 4-(1-Aminoethyl)-1-methyl-1H-indazole. Here are some notable examples:

Compound NameSimilarityUnique Features
1-Methyl-1H-indazol-4-amine0.90Lacks aminoethyl side chain; simpler structure
3-Methyl-1H-indazole0.86Different substitution pattern; varying biological activity
5-(2-Aminoethyl)-1-methyl-1H-indazole0.93Contains similar aminoethyl group but differs in position
2-Methylindazole0.84More simplified structure; less complex interactions
2-Aminoindazole0.86Different functional groups affecting reactivity

These comparisons illustrate how slight modifications in structure can lead to significant differences in biological activity and chemical properties, emphasizing the uniqueness of 4-(1-Aminoethyl)-1-methyl-1H-indazole within its class.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

175.110947427 g/mol

Monoisotopic Mass

175.110947427 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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